4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidine core and a 4-methylpiperidin-1-yl group
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to exhibit a broad range of pharmacological activities . They have been reported to inhibit various enzymes and pathways, contributing to their anticancer effects .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition of the target, which can lead to the suppression of disease-related pathways .
Biochemical Pathways
Thienopyrimidine derivatives are known to affect various biochemical pathways. They have been reported to inhibit the expression and activities of certain vital inflammatory mediators . Additionally, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in many signal transduction pathways .
Result of Action
Thienopyrimidine derivatives have been reported to exhibit potent anticancer effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core One common approach is the cyclization of appropriate precursors, such as thiophene derivatives, under specific reaction conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or biological probes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the design of new pharmaceuticals targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical products.
Comparison with Similar Compounds
4-(2-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
4-(3-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
4-(4-Methylpiperidin-1-yl)aniline
Uniqueness: 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine stands out due to its specific structural features and potential applications. Its unique combination of a thieno[2,3-d]pyrimidine core and a 4-methylpiperidin-1-yl group distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9-2-5-15(6-3-9)11-10-4-7-16-12(10)14-8-13-11/h4,7-9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARHSXAPRRVZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.